molecular formula C13H23N3O B8138758 8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one

Cat. No.: B8138758
M. Wt: 237.34 g/mol
InChI Key: IEDRWUBZGWCTCY-UHFFFAOYSA-N
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Description

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[56]dodecan-2-one is a spirocyclic compound characterized by a unique structural motif that includes a cyclopropylmethyl group and a triazaspiro backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylmethylamine with a suitable diketone or ketoester in the presence of a base to form the spirocyclic structure. The reaction conditions often include:

    Temperature: Moderate to high temperatures (80-150°C)

    Solvent: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile

    Catalysts: Bases like sodium hydride or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the cyclopropylmethyl group or the nitrogen atoms in the triazaspiro ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at low temperatures.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amines or alcohols.

    Substitution: Formation of substituted spirocyclic compounds.

Scientific Research Applications

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

    Material Science: Investigated for its potential use in the development of novel materials with unique properties.

Mechanism of Action

The mechanism of action of 8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylmethyl group and the triazaspiro backbone play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Spiro[5.6]dodecan-7-one
  • 3,7,10-Triazaspiro[5.6]dodecan-8-one dihydrochloride
  • 9-Methyl-3,9-diazaspiro[5.6]dodecan-10-one dihydrochloride

Uniqueness

8-(Cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one is unique due to the presence of the cyclopropylmethyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

8-(cyclopropylmethyl)-1,8,11-triazaspiro[5.6]dodecan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23N3O/c17-12-2-1-5-13(15-12)9-14-6-7-16(10-13)8-11-3-4-11/h11,14H,1-10H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDRWUBZGWCTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2(C1)CNCCN(C2)CC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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